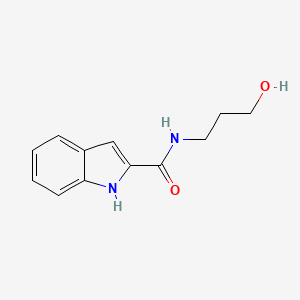

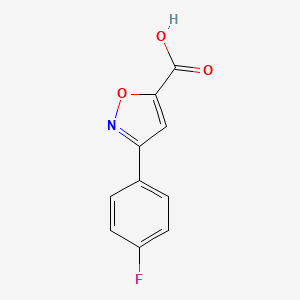

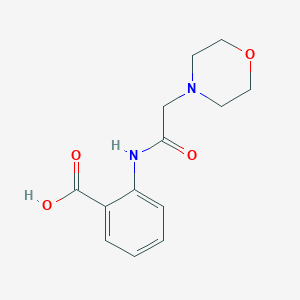

N-(3-hydroxypropyl)-1H-indole-2-carboxamide

Vue d'ensemble

Description

N-(3-hydroxypropyl)-1H-indole-2-carboxamide, commonly referred to as HICA, is an important compound in the field of biochemistry and physiology. It is a derivative of the amino acid leucine and is found naturally in some foods, such as milk and cheese. HICA has been studied extensively and has been found to have a number of potential applications in scientific research, including its use as a therapeutic agent, as a dietary supplement, and as a tool for studying the biochemical and physiological effects of amino acids.

Applications De Recherche Scientifique

Catalytic Synthesis

A study by Zheng, Zhang, and Cui (2014) discusses the Rh(III)-catalyzed selective coupling of N-methoxy-1H-indole-1-carboxamide and aryl boronic acids. This process, involving C-C and C-C/C-N bond formation, offers a mild and efficient route for diverse product synthesis, potentially applicable to compounds like N-(3-hydroxypropyl)-1H-indole-2-carboxamide (Zheng, Zhang, & Cui, 2014).

Allosteric Modulation and Fragmentation

Mistry et al. (2015) identified novel negative allosteric modulators of the dopamine D2 receptor using fragmentation of a bitopic ligand, with a focus on the 1H-indole-2-carboxamide moiety. This research provides insight into the potential applications of this compound in neuroscience and pharmacology (Mistry et al., 2015).

Synthetic Approaches

Grant et al. (2011) describe synthetic methods for 4-alkoxyindole-7-carboxamides and 4-alkoxy-3-cyanoindole-7-carboxamides, which could be relevant for synthesizing derivatives of this compound. These methods are scalable and versatile, offering a foundation for further chemical modification and application in medicinal chemistry (Grant et al., 2011).

Mécanisme D'action

Mode of Action

It is known that the compound has a hydroxypropyl group, which can potentially interact with biological targets . .

Biochemical Pathways

It is known that hydroxypropionic acid, a compound with a similar hydroxypropyl group, is involved in various biochemical pathways . These include the synthesis of coenzyme A, which is involved in numerous metabolic reactions

Pharmacokinetics

It is known that compounds with a hydroxypropyl group can be metabolized in the body

Result of Action

It is known that compounds with a hydroxypropyl group can have various biological effects

Analyse Biochimique

Biochemical Properties

N-(3-hydroxypropyl)-1H-indole-2-carboxamide plays a significant role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. It has been observed to interact with enzymes such as malonyl-CoA reductase, which is involved in the synthesis of malonyl CoA and subsequently 3-hydroxypropionic acid . These interactions are crucial for the compound’s role in metabolic pathways and its potential therapeutic applications.

Cellular Effects

This compound influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that it can induce uterine contractions ex vivo, suggesting its potential impact on muscle cells

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. For instance, it has been shown to bind to human oxytocin receptors with high affinity, leading to uterine contractions . This binding interaction highlights its potential as a therapeutic agent in conditions requiring uterine contraction.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. Its stability and degradation are critical factors in its long-term effects on cellular function. Studies have shown that it maintains its potency over time, with consistent effects on uterine contractions observed in ex vivo experiments

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, it has been shown to induce uterine contractions effectively, while higher doses may lead to adverse effects . Understanding the dosage effects is crucial for determining the therapeutic window and potential toxicity of the compound.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that influence metabolic flux and metabolite levels. Its role in the synthesis of 3-hydroxypropionic acid through the action of malonyl-CoA reductase is a key aspect of its metabolic involvement . This interaction highlights its potential impact on metabolic processes and its therapeutic applications.

Transport and Distribution

The transport and distribution of this compound within cells and tissues involve interactions with transporters and binding proteins. Its localization and accumulation in specific tissues are critical for its biological activity and therapeutic potential. Studies have shown that it can be effectively transported and distributed within cells, maintaining its activity over time .

Subcellular Localization

This compound’s subcellular localization is influenced by targeting signals and post-translational modifications that direct it to specific compartments or organelles. Its localization within the cell can affect its activity and function, with implications for its therapeutic applications. Research has shown that it can localize in specific cellular compartments, enhancing its biological activity .

Propriétés

IUPAC Name |

N-(3-hydroxypropyl)-1H-indole-2-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14N2O2/c15-7-3-6-13-12(16)11-8-9-4-1-2-5-10(9)14-11/h1-2,4-5,8,14-15H,3,6-7H2,(H,13,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NUPWJNNVGDORKL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=C(N2)C(=O)NCCCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90367038 | |

| Record name | N-(3-hydroxypropyl)-1H-indole-2-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90367038 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

218.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>32.7 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID24790808 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS RN |

357616-16-1 | |

| Record name | N-(3-hydroxypropyl)-1H-indole-2-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90367038 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[3-(2,2-Dimethyl-propionyl)-indol-1-yl]-acetic acid](/img/structure/B1299394.png)

![3-[4-(4,6-Dimethyl-pyrimidin-2-ylsulfamoyl)phenylcarbamoyl]-acrylic acid](/img/structure/B1299410.png)

![2-{[5-(3-bromophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]thio}acetohydrazide](/img/structure/B1299411.png)

![5-(1H-[1,2,4]Triazol-3-ylsulfanyl)-furan-2-carbaldehyde](/img/structure/B1299412.png)

![3-Chloro-5-(3,4-dimethoxyphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxylic acid](/img/structure/B1299416.png)

![2-Chloro-N-[1-(3,4-dimethyl-phenyl)-3,5-dimethyl-1H-pyrazol-4-yl]-acetamide](/img/structure/B1299419.png)